Cas no 428841-35-4 (N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-yl)methylethanediamide)
N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-yl)methylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)oxamide
- N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-yl)methylethanediamide
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- Inchi: 1S/C14H17ClN2O3/c1-9-4-5-10(7-12(9)15)17-14(19)13(18)16-8-11-3-2-6-20-11/h4-5,7,11H,2-3,6,8H2,1H3,(H,16,18)(H,17,19)
- InChI Key: HKBCPCGIPFRSFB-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C)C(Cl)=C1)(=O)C(NCC1CCCO1)=O
N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-yl)methylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2795-0993-2μmol |
N'-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide |
428841-35-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2795-0993-5μmol |
N'-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide |
428841-35-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2795-0993-10μmol |
N'-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide |
428841-35-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2795-0993-20μmol |
N'-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide |
428841-35-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2795-0993-1mg |
N'-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide |
428841-35-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2795-0993-2mg |
N'-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide |
428841-35-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2795-0993-3mg |
N'-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide |
428841-35-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2795-0993-4mg |
N'-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide |
428841-35-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2795-0993-5mg |
N'-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide |
428841-35-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2795-0993-10mg |
N'-(3-chloro-4-methylphenyl)-N-[(oxolan-2-yl)methyl]ethanediamide |
428841-35-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-yl)methylethanediamide Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-yl)methylethanediamide
Comprehensive Analysis of N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-yl)methylethanediamide (CAS No. 428841-35-4)
The compound N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-yl)methylethanediamide (CAS No. 428841-35-4) is a specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a chloro-methylphenyl group and an oxolan-2-yl moiety, makes it a subject of interest for scientists exploring novel bioactive compounds. In recent years, the demand for highly functionalized amides like this has surged, driven by their applications in drug discovery and material science.
One of the most searched questions in the field of organic chemistry is: "What are the synthetic routes for N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-yl)methylethanediamide?" This reflects the growing curiosity about efficient and scalable synthesis methods. Researchers often employ amide coupling reactions or multistep organic transformations to produce this compound, with yields and purity being critical factors. The presence of both chloro and methyl substituents on the phenyl ring adds complexity to its synthesis, requiring precise control over reaction conditions.
Another hot topic in the scientific community is the structure-activity relationship (SAR) of such compounds. The oxolan-2-yl group, a tetrahydrofuran derivative, is known to influence the compound's bioavailability and binding affinity. This has led to increased searches for "oxolan-2-yl derivatives in medicinal chemistry", highlighting its relevance in designing new therapeutic agents. The 3-chloro-4-methylphenyl moiety, on the other hand, is often associated with enhanced lipophilicity, a property highly sought after in agrochemical formulations.
From an industrial perspective, CAS No. 428841-35-4 has garnered attention due to its potential as a building block for more complex molecules. Companies specializing in custom synthesis frequently list this compound in their catalogs, catering to the needs of research institutions and pharmaceutical developers. The rise of green chemistry has also influenced how such compounds are produced, with searches for "sustainable synthesis of chloro-methylphenyl derivatives" becoming more common.
In analytical chemistry, characterizing N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-yl)methylethanediamide involves advanced techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods are crucial for verifying the compound's identity and purity, especially when it's used as a reference standard in quality control labs. The increasing popularity of computational chemistry tools has also led to more searches for "molecular docking studies of oxolan-2-yl amides", as scientists aim to predict the compound's interactions with biological targets.
The stability of CAS No. 428841-35-4 under various conditions is another area of interest. Researchers often investigate its thermal stability, photodegradation profile, and solubility in different solvents. Such studies are vital for determining the compound's suitability in specific applications, whether in formulation development or as an intermediate in multistep syntheses. The chloro-methylphenyl group's electron-withdrawing properties can significantly impact these characteristics, making them a focal point in material science research.
Looking ahead, the compound's potential in drug discovery continues to drive innovation. Its structural features align well with current trends in fragment-based drug design, where small molecules like N'-(3-chloro-4-methylphenyl)-N-(oxolan-2-yl)methylethanediamide serve as starting points for developing more potent analogs. The pharmaceutical industry's shift toward targeted therapies has further increased the relevance of such specialized building blocks, ensuring that CAS No. 428841-35-4 remains a compound of significant scientific and commercial interest.
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